

# Redoxal and Its Inhibition of Dihydroorotate Dehydrogenase (DHODEHase)

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Redoxal

CAS No.: 52962-95-5

Cat. No.: S579831

[Get Quote](#)

**Redoxal** (2,2'-[3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl]diimino]bis-benzoic acid) is identified as a lead structure for inhibitors of the mitochondrial enzyme **dihydroorotate dehydrogenase (DHODEHase; EC 1.3.99.11)** [1] [2]. This enzyme is a recognized target for anti-proliferative, immunosuppressive, and anti-parasitic agents because it catalyzes a crucial step in the *de novo* pyrimidine biosynthesis pathway [1].

The pattern of enzyme inhibition by **Redoxal** is distinct from other inhibitor classes, such as cinchoninic, isoxazol, and naphthoquinone derivatives [1]. Kinetic studies on the purified recombinant enzyme have determined that **Redoxal** acts as a **non-competitive inhibitor** [1] [2]. The table below summarizes the quantitative kinetic data for **Redoxal's** inhibition:

Species	Inhibition Type	K <sub>ic</sub> (nM)	K <sub>iu</sub> (nM)
Human DHODEHase	Non-competitive	402	506
Rat DHODEHase	Non-competitive	116	208

*K<sub>ic</sub>*: competitive inhibition constant; *K<sub>iu</sub>*: uncompetitive inhibition constant. In non-competitive inhibition, both constants are relevant as the inhibitor can bind to both the enzyme and the enzyme-substrate complex [1] [2].

A significant finding is that the characteristic species-related differences in inhibition found with other DHODEHASE compounds are less pronounced with **Redoxal**, though they are still present, as evidenced by the different  $K_{is}$  for human and rat enzymes [1] [2].

## Experimental Evidence and Methodologies

The key findings on **Redoxal**'s mechanism are primarily derived from *in vitro* kinetic studies using isolated systems.

### Kinetic Analysis with Purified DHODEHASE

The core mechanism of action was elucidated using purified recombinant human and rat DHODEHASE [1] [2].

- **Procedure:** The enzymatic activity was measured, likely by monitoring the production of orotate from dihydroorotate (DHO). Initial reaction rates were determined at various concentrations of both the substrate (DHO) and the inhibitor (**Redoxal**).
- **Data Analysis:** The data was analyzed using Lineweaver-Burk plots or other kinetic models. The results showed that **Redoxal** decreased the maximum velocity ( $V_{max}$ ) of the reaction without significantly altering the Michaelis constant ( $K_m$ ) for the substrate. This pattern is diagnostic of **non-competitive inhibition**, indicating that **Redoxal** binds to an allosteric site on the enzyme, distinct from the active site [1] [2].

### Mitochondrial Respiration Assays

To assess the selectivity of **Redoxal** and rule out non-specific effects on mitochondrial function, its impact was tested on isolated mitochondria [1] [2].

- **Procedure:** Mitochondrial respiration was induced using different substrates:
  - **NADH-induced respiration**
  - **Succinate-induced respiration**
  - **DHO-induced respiration** (the specific pathway of interest)
- **Findings:**
  - **Redoxal** did not inhibit NADH-induced respiration.
  - Its effect on succinate-induced respiration was marginal.

- This profile contrasted sharply with other DHOdehase inhibitors like atovaquone and dichloroallyl-lawsone, which significantly impaired these other respiratory pathways. This demonstrates that **Redoxal**'s effect is more targeted to the DHOdehase step within the mitochondrial electron transport chain [1].

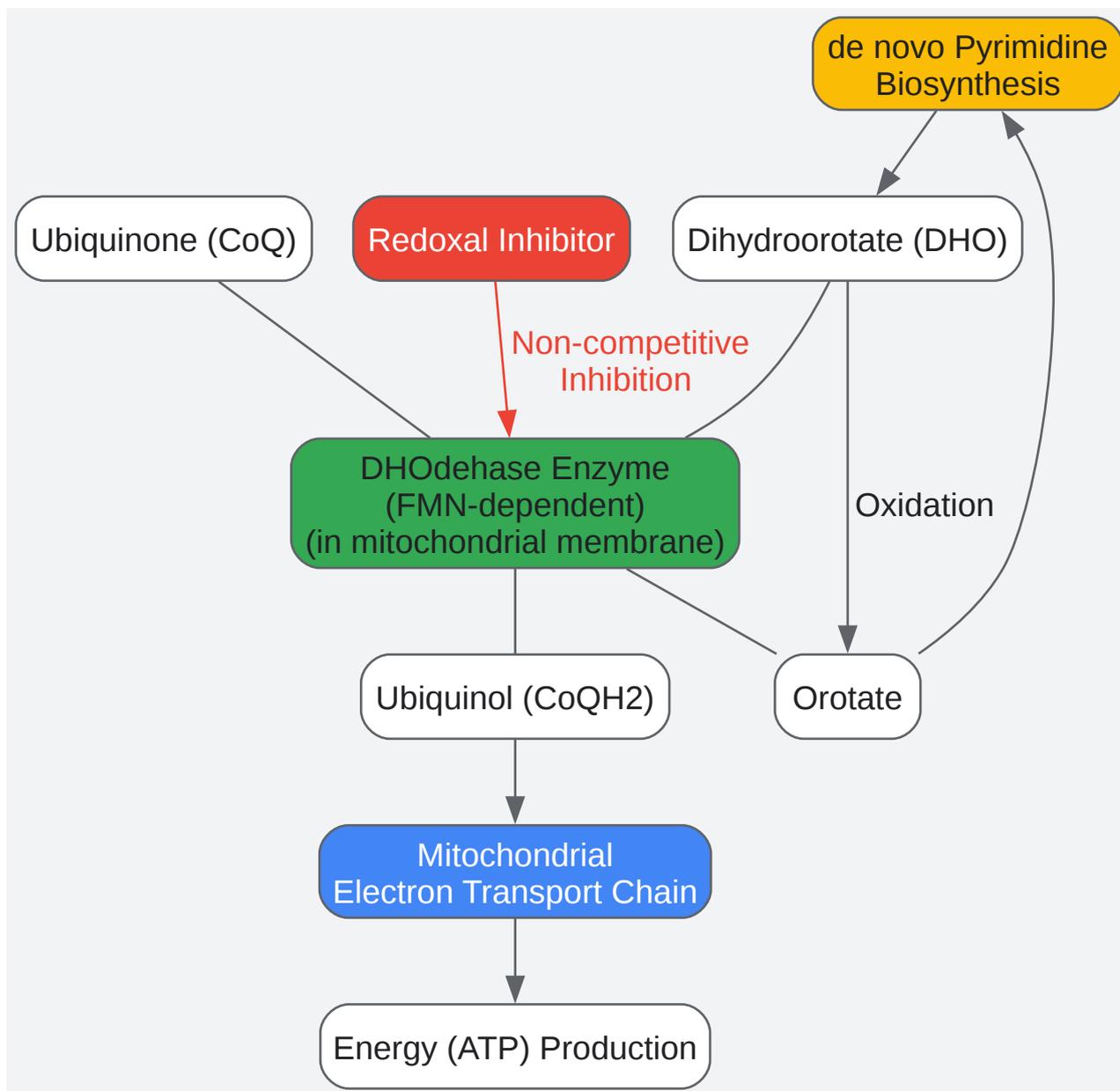
## Therapeutic Implications and Species Specificity

The search for DHOdehase inhibitors is a active area in drug discovery, particularly because the enzyme's active site can vary significantly between species, offering a potential therapeutic window.

- **Species Specificity:** Research has provided "direct evidence that the malarial DHOdehase active site is different from the host enzyme" [3]. While **Redoxal** showed less species variation compared to some other inhibitor classes [1], it was still a **poor inhibitor of the malarial enzyme** (*Plasmodium falciparum* DHOdehase), with IC50 values 100 to 10,000 times higher than those for mammalian enzymes [3]. This highlights the critical importance of testing inhibitors against the specific target species of interest.
- **Redox Balance in Cancer Therapy:** Although not specific to **Redoxal**, the broader context shows that targeting redox homeostasis is a recognized strategy in cancer therapy [4] [5]. Cancer cells often exist in a state of elevated oxidative stress and can be vulnerable to further redox disruption. DHOdehase, as a mitochondrial enzyme connected to the electron transport chain, sits at a key nodal point in the cellular redox network [4] [6] [5].

## Visualizing the Role and Inhibition of DHOdehase

The following diagram illustrates the position of DHOdehase in pyrimidine synthesis and the site of **Redoxal**'s action, integrating it into the broader context of mitochondrial function.



[Click to download full resolution via product page](#)

Diagram 1: **Redoxal** inhibits DHOdehase, a key enzyme in pyrimidine synthesis that also links to the mitochondrial electron transport chain.

## Conclusion and Future Perspectives

**Redoxal** serves as an important lead compound for DHOdehase inhibition due to its potent, non-competitive mechanism and relatively selective action on mitochondrial respiration [1] [2]. Its distinct kinetic profile

suggests it binds to a unique allosteric site on the enzyme.

For future research, the principles of **Structure-Based Drug Design (SBDD)** would be highly applicable [7]. Determining the high-resolution 3D structure of the **Redoxal**-DHODEHase complex could reveal the exact allosteric binding site. This knowledge would enable the rational design of next-generation inhibitors with improved potency, species selectivity (e.g., for anti-malarial applications), and optimized drug-like properties.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Redoxal as a new leadstructure for dihydroorotate ... [sciencedirect.com]
2. Redoxal as a new lead structure for dihydroorotate ... [pubmed.ncbi.nlm.nih.gov]
3. Malarial Dihydroorotate Dehydrogenase: SUBSTRATE ... [sciencedirect.com]
4. Clinically Evaluated Cancer Drugs Inhibiting Redox ... [pmc.ncbi.nlm.nih.gov]
5. Redox-Directed Cancer Therapeutics: Molecular Mechanisms ... [pmc.ncbi.nlm.nih.gov]
6. Signaling Pathways Regulating Redox Balance in Cancer ... [pmc.ncbi.nlm.nih.gov]
7. - Structure : An Overview Based Drug Design [azolifesciences.com]

To cite this document: Smolecule. [Redoxal and Its Inhibition of Dihydroorotate Dehydrogenase (DHODEHase)]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b579831#redoxal-non-competitive-inhibition>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)